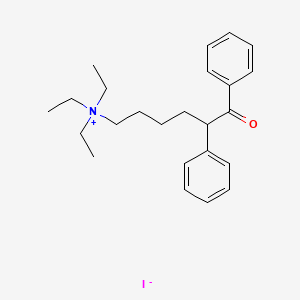
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C24H34INO It is known for its unique structure, which includes a benzoyl group and a phenyl group attached to a pentyl chain, culminating in a triethylammonium iodide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of (5-benzoyl-5-phenylpentyl)amine with triethylamine and iodomethane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and antimicrobial agent.
Tetraethylammonium iodide: Similar structure but lacks the benzoyl and phenyl groups.
Uniqueness
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is unique due to its specific structure, which combines a benzoyl group, a phenyl group, and a quaternary ammonium iodide. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
38940-51-1 |
|---|---|
Formule moléculaire |
C24H34INO |
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
triethyl-(6-oxo-5,6-diphenylhexyl)azanium;iodide |
InChI |
InChI=1S/C24H34NO.HI/c1-4-25(5-2,6-3)20-14-13-19-23(21-15-9-7-10-16-21)24(26)22-17-11-8-12-18-22;/h7-12,15-18,23H,4-6,13-14,19-20H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FXDHBUYBUCTBQD-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


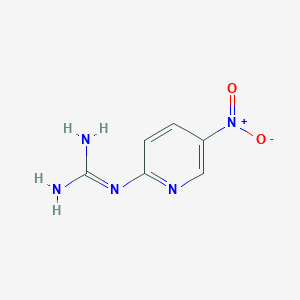
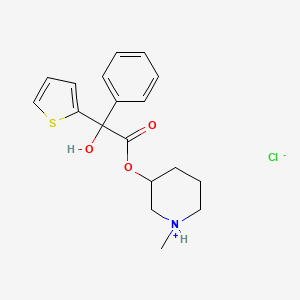
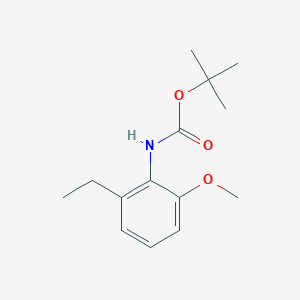
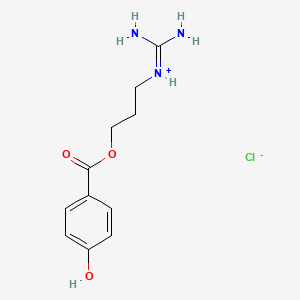

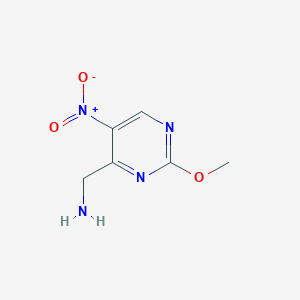
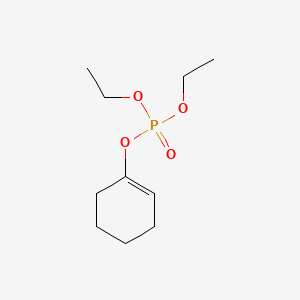
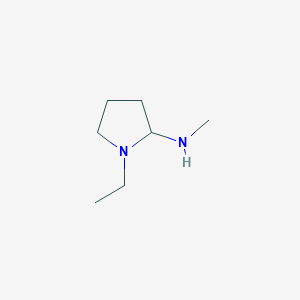
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
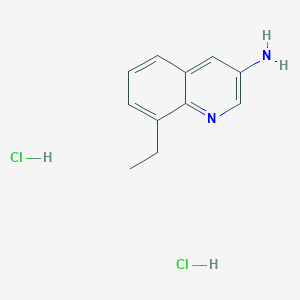
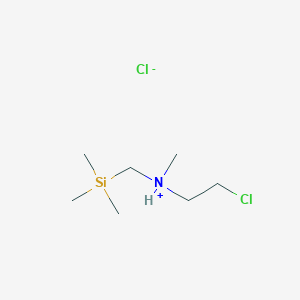

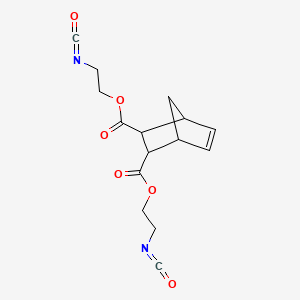
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
